![molecular formula C18H22N2O5S B2863058 4-Oxo-4-(5-tosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine-1-yl)butanoic acid CAS No. 2109751-68-8](/img/structure/B2863058.png)
4-Oxo-4-(5-tosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine-1-yl)butanoic acid
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Overview
Description
Indole derivatives, which have a similar structure to the compound you mentioned, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been developed for the synthesis of indole derivatives .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Indole is a crystalline colorless compound with specific odors .Scientific Research Applications
Antibody-Drug Conjugate (ADC) Linker
DACN(Tos,Suc-OH) is used as an ADC linker . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug. DACN(Tos,Suc-OH) serves as a linker to connect the antibody with the drug, enabling the targeted delivery of the cytotoxic payload to cancer cells.
Molecular Conjugation
The high reactivity of DACN(Tos,Suc-OH) toward cycloaddition reactions makes it useful for molecular conjugation . This involves the joining of two compounds, usually by a chemical reaction, to form a new compound. This is particularly useful in the field of bioconjugation, where it is used to attach two biomolecules together for various applications in research, diagnostics, and therapeutics.
Synthesis of Indole Derivatives
Indole derivatives are prevalent in many important synthetic drug molecules and natural products . DACN(Tos,Suc-OH) could potentially be used in the synthesis of these derivatives, contributing to the development of new drugs and treatments.
Antiviral Research
Indole derivatives, which DACN(Tos,Suc-OH) could potentially help synthesize, have shown antiviral properties . Therefore, DACN(Tos,Suc-OH) could indirectly contribute to the development of new antiviral drugs.
Anti-Inflammatory Research
Indole derivatives have also shown anti-inflammatory properties . DACN(Tos,Suc-OH) could potentially be used in the synthesis of these derivatives, contributing to the development of new anti-inflammatory drugs.
Anticancer Research
Indole derivatives have shown anticancer properties . DACN(Tos,Suc-OH) could potentially be used in the synthesis of these derivatives, contributing to the development of new anticancer drugs.
Mechanism of Action
Target of Action
DACN(Tos,Suc-OH), also known as 4-Oxo-4-(5-tosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine-1-yl)butanoic acid, is a click chemistry reagent . .
Mode of Action
The compound contains a cycloalkyne group , which has a unique bent structure and high reactivity towards cycloaddition reactions . This allows it to participate in strain-promoted azide-alkyne cycloadditions (SPAAC) . In these reactions, the nitrogens in the compound serve as connection points for a variety of functional units .
Biochemical Pathways
The exact biochemical pathways affected by DACN(Tos,Suc-OH) are dependent on the molecules it is conjugated with. Its ability to form reliable molecular conjugations through spaac has found utility in a broad range of fields .
Pharmacokinetics
The compound’s high thermal and chemical stability suggest that it may have favorable pharmacokinetic properties.
Result of Action
The result of DACN(Tos,Suc-OH)'s action is the formation of stable molecular conjugates through SPAAC . The exact molecular and cellular effects would depend on the specific molecules that DACN(Tos,Suc-OH) is conjugated with.
Action Environment
The action of DACN(Tos,Suc-OH) is influenced by the chemical environment. Its high thermal and chemical stability suggest that it can maintain its reactivity in a variety of conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-15-5-7-16(8-6-15)26(24,25)20-13-3-2-11-19(12-4-14-20)17(21)9-10-18(22)23/h5-8H,4,9-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAZNIVCKZZIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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